4-(Aminomethyl)-3-bromobenzonitrile
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Overview
Description
“4-(Aminomethyl)-3-bromobenzonitrile” is a chemical compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is also an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
4-(Aminomethyl)-3-bromobenzonitrile derivatives are used in the synthesis of various metal complexes. For instance, silver(I) complexes with halo-substituted cyanoanilines, derived from halo-containing cyanoanilines like 4-aminobenzonitrile, have been synthesized, characterized, and assessed for their antibacterial activity. These complexes exhibit significant structural diversity and biological efficacy, suggesting their potential in pharmacological applications (Qian et al., 2016).
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of heterocyclic compounds like 3-aminoindazoles. Methods such as the CuBr-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters and the CuBr/4-hydroxy-l-proline-catalyzed coupling reaction of 2-bromobenzonitriles with N'-arylbenzohydrazides have been employed to produce these compounds. These methods allow for a diverse range of substituted 3-aminoindazoles, indicating the compound's versatility in organic synthesis (Xu et al., 2013).
Catalytic Applications
Furthermore, 4-(Aminomethyl)-3-bromobenzonitrile derivatives play a role in catalytic applications. For example, they are used in the Pd-catalyzed intermolecular amidation of aryl halides, showcasing their potential in facilitating crucial bond-forming processes in organic chemistry (Yin & Buchwald, 2002).
Synthesis of Amino Acids and Peptidomimetics
Moreover, derivatives like 4-Amino-3-(aminomethyl)benzoic acid, synthesized from 4-aminobenzonitrile, serve as building blocks in the synthesis of peptidomimetics and combinatorial chemistry, highlighting their importance in the field of bioorganic chemistry (Pascal et al., 2000).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)-3-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZMTUWRWQVSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-bromobenzonitrile |
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